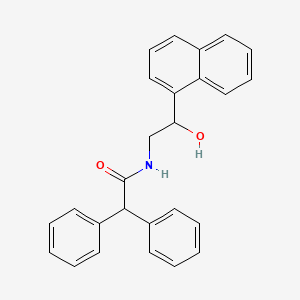

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also has an acetamide group (-NHCOCH3), which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar and aromatic, which contributes to the stability of the molecule. The hydroxyethyl group may allow for hydrogen bonding, and the diphenylacetamide group would add further complexity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The naphthalene ring might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring might make the compound relatively nonpolar and hydrophobic. The compound might have a relatively high melting point and boiling point due to the large size and complexity of the molecule .Aplicaciones Científicas De Investigación

Anti-Parkinson's Activity

A study conducted by Gomathy et al. (2012) explored the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity. The derivatives showed significant anti-Parkinson's activity in an in vivo model, suggesting potential therapeutic applications in Parkinson's disease management (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Antibacterial and Modulatory Activity

Research by Figueredo et al. (2020) focused on the antibacterial and modulatory activity of certain naphthalene derivatives. The study highlighted the potential of these compounds to enhance the efficacy of antibiotics against resistant bacterial strains, suggesting their use as adjuvant therapies (Figueredo, Ramos, Paz, Silva, Camara, Oliveira-Tintino, Tintino, Farias, Coutinho, & Fonteles, 2020).

Anticancer Screening

A paper by Dhuda et al. (2021) reported the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening. Some synthesized molecules exhibited potent inhibitory activities against various cancer cell lines, underscoring their potential in anticancer drug development (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Aminopeptidase N Inhibition

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, highlighting its anti-angiogenic activity. This discovery opens new avenues for research into treatments for diseases where angiogenesis plays a key role, such as cancer and age-related macular degeneration (Lee, Shim, Jung, Lee, & Kwon, 2005).

Friedel-Crafts Acylation

Wilshire (1967) studied the reaction of NN-diphenylcarbamoyl chloride with aromatic compounds under Friedel-Crafts conditions, yielding aromatic acid NN-diphenylamides. This research contributes to the understanding of acylation reactions and their applications in synthesizing complex organic compounds (Wilshire, 1967).

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through pi stacking (due to the aromatic rings), hydrogen bonding (due to the hydroxyethyl group), or other types of intermolecular interactions.

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2/c28-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(29)25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,28H,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXWXHRQGSCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2721413.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)

![2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone](/img/structure/B2721419.png)